molecular formula C31H52N2O3 B122130 [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 53357-31-6

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B122130
CAS RN: 53357-31-6
M. Wt: 500.8 g/mol
InChI Key: VOWWLFWYIUDQIE-OBIZLECESA-N
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Description

The compound is also known as Vecuronium Bromide EP Impurity D Bromide . It is a derivative of Vecuronium Bromide, which is a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction .


Molecular Structure Analysis

The molecular formula of the compound is C30H53N2O2 . The structure is complex, with multiple chiral centers, indicating that its synthesis and analysis would require sophisticated techniques.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 458.72000 and a density of 1.117g/cm3. It has a boiling point of 571.1ºC at 760mmHg .

Scientific Research Applications

Crystal Structure Analysis

Research has highlighted the importance of crystal structure analysis in understanding the molecular conformation and interactions of steroidal compounds. For example, studies by Zhou et al. (2015) on derivatives of steroidal compounds revealed their specific ring conformations and intermolecular interactions within the crystal lattice, which are essential for predicting the behavior of these molecules in different environments (Zhou, Huang, & Huang, 2015; Zhou, Huang, Zhang, Wang, & Huang, 2015).

Biological Activities and Applications

Steroidal compounds have been explored for their potential biological activities. Djigoué et al. (2012) described androsterone derivatives as inhibitors of androgen biosynthesis, indicating their potential in addressing hormone-related conditions (Djigoué, Simard, Kenmogne, & Poirier, 2012). Similarly, Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate and evaluated their antimicrobial and antitumor activities, demonstrating the diverse potential of steroidal compounds in medical applications (Shaheen, Ali, Rosario, & Shah, 2014).

Molecular Interactions and Drug Development

Steroidal molecules' interaction with biological targets is crucial for drug development. Amr et al. (2017) synthesized androstanopyridine derivatives to investigate their potential as 5α-reductase inhibitors and anti-prostate cancer agents, highlighting the role of structural modification in enhancing biological activity (Amr, Abdalla, Hussein, Safwat, & Elgamal, 2017).

Antimicrobial and Antifungal Properties

Sidjui et al. (2015) isolated chemical constituents from the root of Leplaea mayombensis, including steroidal compounds, and screened them for antimicrobial activity. This research underscores the potential of steroidal molecules in treating infectious diseases (Sidjui, Ngandjui Tchangoue, Radhakrishnan, Karthiga, Djomgoue, Toghueo, Famen, Annadurai, & Ngosong, 2015).

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWWLFWYIUDQIE-OBIZLECESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

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